molecular formula C11H13N3O3S3 B5820680 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

Numéro de catalogue B5820680
Poids moléculaire: 331.4 g/mol
Clé InChI: XAXYQHIDCAPZTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the field of cancer research. EHT 1864 is a potent inhibitor of the Rho family of GTPases, which play a critical role in regulating cell motility, proliferation, and survival.

Mécanisme D'action

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 inhibits the Rho family of GTPases, which are signaling proteins that regulate cell motility, proliferation, and survival. Rho GTPases are overexpressed in many cancers and are associated with poor prognosis. By inhibiting Rho GTPases, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 disrupts the cytoskeleton and inhibits cell migration and invasion. N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 also induces apoptosis, which is programmed cell death, in cancer cells. Additionally, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 inhibits angiogenesis by disrupting the formation of new blood vessels.
Biochemical and Physiological Effects
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has been shown to have minimal toxicity in vitro and in vivo. It is well-tolerated by normal cells and tissues, making it a promising candidate for cancer therapy. N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 is its specificity for Rho GTPases. It does not affect other signaling pathways, making it a valuable tool for studying the role of Rho GTPases in cancer progression. N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 is also well-tolerated by normal cells and tissues, making it a suitable candidate for in vivo studies. However, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy as a therapeutic agent.

Orientations Futures

For N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 include the development of more potent and selective inhibitors of Rho GTPases. Additionally, the use of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, should be explored. The role of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 in cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy, should also be investigated. Finally, the development of novel drug delivery systems to improve the pharmacokinetics of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 should be pursued.

Méthodes De Synthèse

The synthesis of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 4-methoxybenzenesulfonyl chloride in the presence of a base. The reaction yields N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 as a white powder with a purity of over 98%. The synthesis method has been optimized to produce N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 in large quantities, making it a viable candidate for preclinical and clinical studies.

Applications De Recherche Scientifique

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has been extensively studied in the context of cancer research. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide 1864 a potential anti-cancer agent that can target multiple pathways involved in cancer progression.

Propriétés

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S3/c1-3-18-11-13-12-10(19-11)14-20(15,16)9-6-4-8(17-2)5-7-9/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXYQHIDCAPZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.